molecular formula C10H13NO B5705845 N,2,5-trimethylbenzamide CAS No. 60034-93-7

N,2,5-trimethylbenzamide

Cat. No.: B5705845
CAS No.: 60034-93-7
M. Wt: 163.22 g/mol
InChI Key: XAQOUUIPHMXXOB-UHFFFAOYSA-N
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Description

N,2,5-Trimethylbenzamide (IUPAC name: N-methyl-2,5-dimethylbenzamide) is a substituted benzamide derivative characterized by methyl groups at the 2- and 5-positions of the benzene ring and an N-methylamide functional group.

Properties

IUPAC Name

N,2,5-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-5-8(2)9(6-7)10(12)11-3/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQOUUIPHMXXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358939
Record name N,2,5-trimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60034-93-7
Record name N,2,5-trimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,5-trimethylbenzamide typically involves the acylation of an appropriate amine with a substituted benzoyl chloride. One common method is the reaction of 2,5-dimethylbenzoyl chloride with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,2,5-Trimethyl

Biological Activity

N,2,5-Trimethylbenzamide is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Formula : C10H13NO
  • Molecular Weight : 163.22 g/mol
  • Structural Features : The compound features a benzamide structure with three methyl groups at the 2, 5, and 6 positions on the aromatic ring. This unique substitution pattern influences its biological interactions.

This compound interacts with various biological targets, primarily through enzyme inhibition and receptor binding. The presence of the trimethyl groups may enhance lipophilicity and steric effects, which can influence binding affinity and selectivity.

Target Enzymes

  • Cyclooxygenase (COX) Inhibition : Similar compounds have shown potential as COX inhibitors, which are critical in reducing inflammation and pain by modulating prostaglandin synthesis.
  • Tankyrase Inhibition : Research indicates that derivatives of benzamide compounds can inhibit tankyrase enzymes involved in telomere elongation and Wnt signaling pathways, which are often dysregulated in cancers .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Anti-inflammatory Potential COX-1 inhibition leading to reduced inflammation.
Anticancer Inhibition of tankyrase may disrupt cancer cell proliferation pathways .
Enzyme Inhibition Structural features allow for interaction with various enzymes .

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that N-(2,5-difluorophenyl)-2,4,6-trimethylbenzamide exhibited significant inhibitory activity against specific enzymes involved in cancer progression. The structure-activity relationship (SAR) highlighted the importance of substituents on the aromatic ring for enhancing inhibitory potency .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that compounds similar to this compound could reduce tumor growth in animal models by targeting Wnt signaling pathways through tankyrase inhibition. This suggests a promising avenue for cancer therapeutics .
  • Molecular Docking Studies :
    • Computational studies have shown that this compound fits well into the active sites of target enzymes like COX and tankyrase. These studies provide insights into how structural modifications might enhance biological activity and specificity .

Scientific Research Applications

Chemical Synthesis and Properties

N,2,5-trimethylbenzamide can be synthesized through various methods, often involving the reaction of 2,5-dimethylbenzoyl chloride with amines. This compound serves as a versatile building block in organic synthesis due to its unique structural features.

Scientific Research Applications

This compound has been utilized in several research areas:

Organic Chemistry

  • Building Block : It is widely used in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to new compounds with desired properties.

Biological Studies

  • Enzyme Inhibition : The compound has been explored for its potential in studies involving enzyme inhibition and protein-ligand interactions. Its structural characteristics influence binding affinities and specificity towards biological targets .

Material Science

  • Specialty Chemicals : this compound is also applied in producing specialty chemicals that require specific chemical properties for industrial applications.

Mechanistic Insights

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The presence of methyl groups on the benzene ring affects the compound's binding affinity and specificity.

Cleavage of Tertiary Amide Bonds

A study published in Nature describes a novel approach for efficiently cleaving tertiary amide bonds using a CuBr₂/Selectfluor system. This method showcases the versatility of this compound as it can be transformed into acyl fluoride intermediates under mild conditions .

Reaction TypeYield (%)Conditions
Acyl Fluoride Formation82%CuBr₂/Selectfluor at 80°C
Transamidation Products86%One-pot reaction following acyl fluoride formation

Photoredox-Catalyzed Amidation

Another study highlights a photocatalyzed route to amides from benzylic alcohols mediated by visible light. This innovative method emphasizes the compound's role in synthesizing amides efficiently .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,2,5-trimethylbenzamide (hypothetical structure) with analogous benzamide derivatives, focusing on structural features, synthesis, and physicochemical properties.

Structural and Substituent Variations

Compound Name Substituent Positions Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
N,3,5-Trimethylbenzamide N-methyl, 3-, 5-methyl Amide C₁₀H₁₃NO 163.22 172369-18-5
2-Amino-N,3,5-trimethylbenzamide 2-amino, N-methyl, 3,5-methyl Amide, amino C₁₀H₁₄N₂O 178.23 Not provided
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-tert-butyl), 3-methyl Amide, hydroxyl C₁₂H₁₇NO₂ 207.27 Not provided
2-Amino-N-(2,5-dimethylphenyl)benzamide 2-amino, 2,5-dimethylphenyl Amide, amino C₁₅H₁₆N₂O 240.30 102630-80-8

Key Observations:

  • Substituent Effects: The position of methyl groups (e.g., 2,5 vs. 3,5) significantly influences steric and electronic properties. For instance, para-substituted methyl groups (as in N,3,5-trimethylbenzamide) may enhance symmetry and crystallinity compared to ortho-substituted analogs .
  • Functional Group Diversity: The presence of amino or hydroxyl groups (e.g., in 2-amino-N,3,5-trimethylbenzamide or N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) introduces hydrogen-bonding capabilities, affecting solubility and reactivity .

Physicochemical Properties

Property N,3,5-Trimethylbenzamide 2-Amino-N,3,5-trimethylbenzamide N-(2-Hydroxy-...)
Density (g/cm³) Not reported 1.25 (crystal density) 1.42 (predicted)
Melting Point Not reported 168–170°C (crystal) Not reported
pKa ~12.99 (predicted for amide) Not reported 12.99±0.70 (predicted)

Notable Trends:

  • Crystallinity: The 2-amino-N,3,5-trimethylbenzamide exhibits a well-defined monoclinic crystal system due to intermolecular N–H···O hydrogen bonds .
  • Acidity/Basicity: Predicted pKa values (~12.99) for amide derivatives suggest weak acidity, influenced by electron-withdrawing substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2,5-trimethylbenzamide
Reactant of Route 2
N,2,5-trimethylbenzamide

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